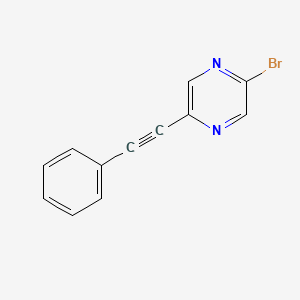
2-Benzyl-3-methoxypyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-3-methoxypyrazine is a heterocyclic aromatic compound that features a pyrazine ring substituted with a methoxybenzyl group. Pyrazines are known for their diverse biological activities and are found in various natural products, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzyl-3-methoxypyrazine can be synthesized through several methods. One common approach involves the condensation of a methoxybenzylamine with a pyrazine derivative under acidic conditions. Another method includes the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a methoxybenzyl halide with a pyrazine boronic acid .
Industrial Production Methods
Industrial production of methoxybenzyl pyrazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-methoxypyrazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxybenzaldehyde derivative.
Reduction: The pyrazine ring can be reduced to form a dihydropyrazine derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include methoxybenzaldehyde derivatives, dihydropyrazine derivatives, and various substituted pyrazines .
Scientific Research Applications
2-Benzyl-3-methoxypyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of methoxybenzyl pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis. The compound may also interact with various enzymes and receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methoxyphenylacetic acid: Similar in structure but differs in its functional group and biological activity.
Methoxybenzaldehyde: Shares the methoxybenzyl group but has different reactivity and applications.
Methoxybenzylamine: Used as a precursor in the synthesis of methoxybenzyl pyrazine.
Uniqueness
2-Benzyl-3-methoxypyrazine is unique due to its combination of a pyrazine ring and a methoxybenzyl group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-benzyl-3-methoxypyrazine |
InChI |
InChI=1S/C12H12N2O/c1-15-12-11(13-7-8-14-12)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
RWUPPTDVUAROJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN=C1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N,N-dimethyl-1,2,4,5,6,7-hexahydrothiocino[5,4-b]indole-7-propanamine](/img/structure/B8309735.png)
